molecular formula C8H3F3INS B13679707 4-Iodo-3-(trifluoromethyl)phenyl Isothiocyanate

4-Iodo-3-(trifluoromethyl)phenyl Isothiocyanate

Cat. No.: B13679707
M. Wt: 329.08 g/mol
InChI Key: YEKNFLOTMLCITB-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate is an organic compound belonging to the class of aryl isothiocyanates It is characterized by the presence of an iodine atom, a trifluoromethyl group, and an isothiocyanate functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of the corresponding aniline derivative with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 4-Iodo-3-(trifluoromethyl)aniline

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (CH2Cl2)

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, solvents like ethanol or methanol, and mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibitors and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity or the modification of protein function. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

4-Iodo-3-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of the iodine atom, which can influence its reactivity and interaction with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H3F3INS

Molecular Weight

329.08 g/mol

IUPAC Name

1-iodo-4-isothiocyanato-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H3F3INS/c9-8(10,11)6-3-5(13-4-14)1-2-7(6)12/h1-3H

InChI Key

YEKNFLOTMLCITB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)I

Origin of Product

United States

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